molecular formula C9H9N3O2 B12103142 2,6-Dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid

2,6-Dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid

Cat. No.: B12103142
M. Wt: 191.19 g/mol
InChI Key: FJQJXWMUYFQXIO-UHFFFAOYSA-N
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Description

2,6-Dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid: is a heterocyclic compound with the following chemical structure:

C9H9N3O2\text{C}_9\text{H}_9\text{N}_3\text{O}_2 C9​H9​N3​O2​

This compound belongs to the class of imidazo[1,2-b]pyridazines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

There are several synthetic routes to obtain 2,6-dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid. Some common methods include:

    Transition Metal Catalysis: Researchers have developed strategies using transition metal-catalyzed reactions to functionalize the imidazo[1,2-b]pyridine scaffold. These reactions allow for the direct introduction of various functional groups onto the core structure.

    Metal-Free Oxidation: Metal-free oxidation methods, such as oxidative C-H functionalization, have been explored to synthesize derivatives of this compound.

    Photocatalysis: Photocatalytic approaches provide an environmentally friendly route for the functionalization of imidazo[1,2-b]pyridines.

Chemical Reactions Analysis

2,6-Dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid can undergo various reactions, including:

    Oxidation: It can be oxidized to form imidazo[1,2-b]pyridine-3-carboxylic acid derivatives.

    Substitution: Nucleophilic substitution reactions can lead to the replacement of functional groups on the pyridazine ring.

    Reduction: Reduction of the carboxylic acid group can yield corresponding alcohols or amines.

Common reagents and conditions used in these reactions include oxidants (e.g., KMnO4, PCC), nucleophiles (e.g., amines, alkoxides), and reducing agents (e.g., LiAlH4).

Scientific Research Applications

Researchers have explored the applications of 2,6-dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid in various fields:

    Medicinal Chemistry: Derivatives of this compound may exhibit biological activity, making them potential drug candidates.

    Materials Science: The unique heterocyclic structure can be utilized in the design of functional materials.

    Agrochemicals: It may find applications in crop protection or pest control.

Mechanism of Action

The exact mechanism by which 2,6-dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid exerts its effects depends on its specific derivatives. it likely interacts with molecular targets or pathways relevant to its intended application.

Comparison with Similar Compounds

While there are other imidazo[1,2-b]pyridazine derivatives, the distinct features of 2,6-dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid set it apart. Similar compounds include 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid ethyl ester .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2,6-dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-5-3-4-7-10-6(2)8(9(13)14)12(7)11-5/h3-4H,1-2H3,(H,13,14)

InChI Key

FJQJXWMUYFQXIO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NC(=C2C(=O)O)C)C=C1

Origin of Product

United States

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